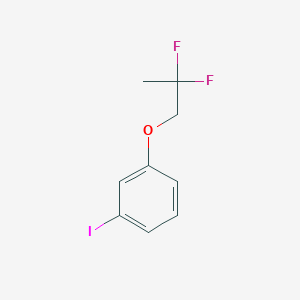
1-(2,2-Difluoropropoxy)-3-iodobenzene
概要
説明
“1-(2,2-Difluoropropoxy)-3-iodobenzene” is a chemical compound that contains an iodine atom and a difluoropropoxy group attached to a benzene ring . This compound is likely to be a solid at room temperature and may have a faint odor typical of aromatic compounds .
Synthesis Analysis
The synthesis of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would likely involve the reaction of a suitable precursor with a difluoropropoxy group. The precursor could be an iodobenzene derivative, which would then be reacted with a difluoropropoxy reagent in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of “1-(2,2-Difluoropropoxy)-3-iodobenzene” consists of a benzene ring with an iodine atom and a difluoropropoxy group attached to it . The presence of the iodine atom and the difluoropropoxy group can significantly affect the electronic properties of the benzene ring, potentially making this compound useful in various chemical reactions .Chemical Reactions Analysis
As an iodobenzene derivative, “1-(2,2-Difluoropropoxy)-3-iodobenzene” could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by another group . The difluoropropoxy group could also potentially participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would be influenced by the presence of the iodine atom and the difluoropropoxy group. For example, the iodine atom could potentially make this compound relatively heavy and dense, while the difluoropropoxy group could make it somewhat polar .科学的研究の応用
Intermolecular Aggregates and Short N⋯I Contacts : Fontana et al. (2002) explored the formation of stable aggregates in solution and their characterization through spectroscopy and X-ray diffraction. They noted an exceptionally short N⋯I interaction and interactions between perfluorocarbon and hydrocarbon modules (Fontana et al., 2002).
Ring-Opening Dichlorination : Garve et al. (2014) demonstrated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, showing the utility of this approach in synthesizing chlorine-substituted compounds (Garve et al., 2014).
Catalyzed Cyclization Reactions : Moroda and Togo (2008) presented a catalyzed cyclization method using iodobenzene for the synthesis of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Sterically Crowded 1,4-Diiodobenzene as a Precursor : Li et al. (2022) discussed the synthesis of a bulky 1,4-di-iodobenzene derivative for producing di-hypervalent iodine compounds. These compounds have potential in various applications, including as reagents and Lewis acids (Li et al., 2022).
Manganeseporphyrin-catalyzed Epoxidation : Li, Xia, and Ji (2003) explored the catalytic epoxidation of alkenes using iodobenzene diacetate in an ionic liquid, showcasing a method with high efficiency and reusability (Li, Xia, & Ji, 2003).
Palladium-catalyzed Aminocarbonylation : Gergely et al. (2014) carried out a systematic investigation of the palladium-catalyzed aminocarbonylation of iodobenzene, demonstrating the selectivity and efficiency of this reaction for synthesizing carboxamides (Gergely et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,2-difluoropropoxy)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREJKJWMLAJJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoropropoxy)-3-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



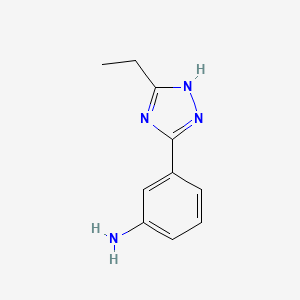
![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)
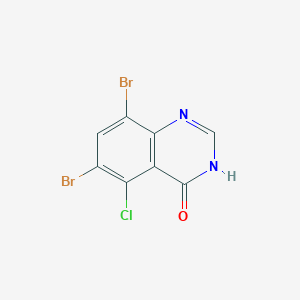

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)
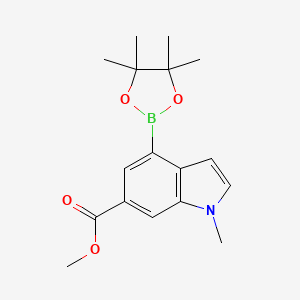
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)
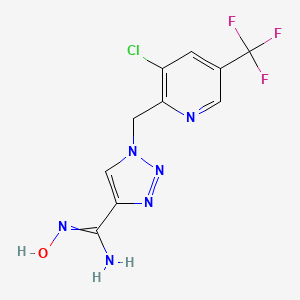
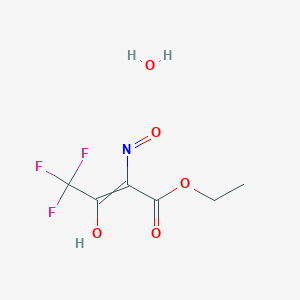
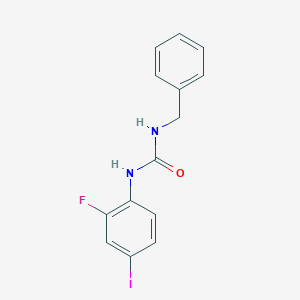

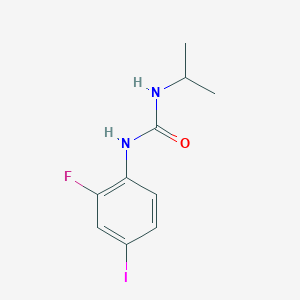
![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)